molecular formula C10H12FN B044692 3-(3-Fluorophenyl)pyrrolidine CAS No. 125067-75-6

3-(3-Fluorophenyl)pyrrolidine

Cat. No. B044692
M. Wt: 165.21 g/mol
InChI Key: RQGYSXVZGVZRPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(3-Fluorophenyl)pyrrolidine often involves multi-step organic reactions, utilizing techniques such as click chemistry, Suzuki coupling, and palladium-catalyzed processes. For instance, pyrrolidine constrained bipyridyl-dansyl conjugates with a triazole linker have been synthesized through click chemistry, highlighting the versatility of synthetic strategies to incorporate fluorophenyl groups and pyrrolidine rings into complex molecules (Maity & Govindaraju, 2010).

Molecular Structure Analysis

The molecular structure of 3-(3-Fluorophenyl)pyrrolidine and its derivatives can be characterized by techniques such as X-ray crystallography. Structural analyses reveal that these molecules may adopt various conformations based on the substitution pattern and the interactions between functional groups. The pyrrolidine ring, for example, might exhibit different conformational preferences, significantly influencing the molecule's overall geometry and its potential interaction with biological targets or reactive partners (Sharma et al., 2013).

Chemical Reactions and Properties

3-(3-Fluorophenyl)pyrrolidine compounds can participate in a variety of chemical reactions, including electrophilic fluorination, C-F bond cleavage, and nucleophilic aromatic substitution. These reactions are foundational for further modifications and the development of more complex molecules with desired properties. The C-F bond breaking of anionically activated fluoroalkyl groups is a notable reaction, facilitating the synthesis of poly-substituted pyridines (Chen et al., 2010).

Scientific Research Applications

  • Imaging Agent for Dopamine Receptors : A study synthesized a compound closely related to 3-(3-Fluorophenyl)pyrrolidine, showing potential as an imaging agent for dopamine D4 receptors. This compound exhibited high specific radioactivity, indicating its utility in neurological research (Eskola et al., 2002).

  • Chemosensor for Aluminum Ions : A pyrrolidine-constrained bipyridyl-dansyl fluoroionophore, related to 3-(3-Fluorophenyl)pyrrolidine, effectively acted as a selective ratiometric and colorimetric chemosensor for aluminum ions, demonstrating its application in chemical sensing technologies (Maity & Govindaraju, 2010).

  • Medicinal Chemistry and Organic Synthesis : Fluoropyrrolidines, including those related to 3-(3-Fluorophenyl)pyrrolidine, are valuable in medicinal chemistry and organic synthesis. Their synthesis can be achieved through various methods, highlighting their versatility in these fields (Pfund & Lequeux, 2017).

  • Fluorescent Chemosensors for Iron Ions : Certain 2H-pyrrolo[3,4-c]pyridine-based fluorophores show high selectivity for iron ions. These compounds, related to 3-(3-Fluorophenyl)pyrrolidine, can be used as chemosensors for iron, useful in biological and chemical applications (Maity et al., 2018).

  • Inhibitors in Cancer Research : Pyridine derivatives, closely related to 3-(3-Fluorophenyl)pyrrolidine, have shown potential as inhibitors of NAMPT. These inhibitors increase sensitivity to apoptosis in cancer cells and tumorspheres, suggesting their application in cancer therapy research (Venkateshan et al., 2019).

  • Organocatalysis : The fluorine-iminium ion gauche effect in similar compounds may enhance asymmetric induction in organocatalysis, leading to new catalyst designs and applications in this field (Sparr et al., 2009).

Safety And Hazards

The safety information for 3-(3-Fluorophenyl)pyrrolidine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

Pyrrolidine derivatives, including 3-(3-Fluorophenyl)pyrrolidine, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

3-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGYSXVZGVZRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567204
Record name 3-(3-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)pyrrolidine

CAS RN

125067-75-6
Record name 3-(3-Fluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125067-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Obniska, A Zejc, A Zagórska - Acta Poloniae Pharmaceutica. Drug …, 2002 - ruj.uj.edu.pl
A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidinc-2, 5-diones were synthesized and tested for anticonvulsant activity in the maximum electroshock seizure (MES) and pentetrazol …
Number of citations: 60 ruj.uj.edu.pl

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